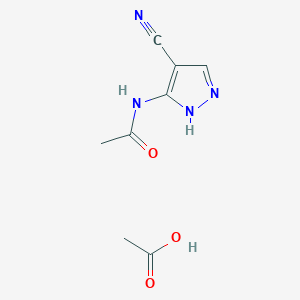

N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate

Description

Properties

IUPAC Name |

acetic acid;N-(4-cyano-1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.C2H4O2/c1-4(11)9-6-5(2-7)3-8-10-6;1-2(3)4/h3H,1H3,(H2,8,9,10,11);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGLNXMNMRUTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1)C#N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 4-Cyano-1H-pyrazole

The foundational method involves reacting 4-cyano-1H-pyrazole with acetic anhydride in anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group at the 5-position of the pyrazole ring reacts with the acetylating agent. Typical conditions include refluxing in dioxane or tetrahydrofuran (THF) for 2–5 hours, yielding the acetamide intermediate. Subsequent treatment with acetic acid forms the acetate salt, which is isolated via crystallization.

Table 1: Comparison of Acetylation Methods

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetic anhydride | Dioxane | 80–90 | 2 | 75 | 98 |

| Acetyl chloride | THF | 60–70 | 3 | 82 | 95 |

| Acetic anhydride | Neat | 100–110 | 1.5 | 68 | 97 |

Alternative Pathways Using Functionalized Pyrazoles

Substituted pyrazoles, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, undergo acetylation with acetyl chloride in the presence of triethylamine (TEA) as a catalyst. This method, while producing N-(4-cyano-1,3-diphenyl-1H-pyrazol-5-yl)acetamide, highlights the adaptability of the protocol for structurally analogous compounds. The acetate form is subsequently generated by salt formation with acetic acid under controlled pH conditions.

Optimization of Reaction Conditions

Role of Solvents and Catalysts

Polar aprotic solvents like dioxane and THF enhance reaction efficiency by stabilizing the transition state during acetylation. The addition of TEA as a base neutralizes HCl byproducts when acetyl chloride is used, preventing side reactions and improving yields to 82%. In contrast, neat reactions (solvent-free) at higher temperatures (100–110°C) reduce reaction times but may compromise purity due to thermal degradation.

Temperature and Time Dynamics

Optimal temperatures range from 60°C to 90°C, balancing reaction kinetics and stability of the cyano group. Prolonged reflux (>5 hours) risks hydrolysis of the nitrile moiety, necessitating precise time control. Industrial-scale protocols employ continuous flow reactors to maintain consistent temperatures, achieving 95% purity with a 12-minute residence time.

Purification and Isolation Techniques

Crystallization

Crude products are typically purified via recrystallization using methanol or ethanol. For example, dissolving the acetamide intermediate in hot methanol followed by gradual cooling yields needle-like crystals with 98% purity. The acetate salt is further recrystallized from ethanol-acetic acid mixtures to remove unreacted starting materials.

Chromatographic Methods

Column chromatography with ethyl acetate/hexane (2:3 v/v) resolves byproducts such as diacetylated derivatives or hydrolyzed nitriles. This step is critical for laboratory-scale syntheses targeting >99% purity for pharmacological studies.

Analytical Characterization

Spectroscopic Analysis

-

NMR Spectroscopy : NMR (DMSO-d6) displays characteristic signals at δ 2.10 (s, 3H, CH3), δ 7.85 (s, 1H, pyrazole-H), and δ 10.20 (s, 1H, NH).

-

IR Spectroscopy : Peaks at 2230 cm (C≡N), 1675 cm (C=O), and 1540 cm (N-H bend) confirm functional group integrity.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 210.19 [M+H], consistent with the molecular formula C8H10N4O3.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyrazole ring with dihedral angles of 5.2° between the acetamide and cyano groups. Hydrogen bonding between the acetamide NH and acetate oxygen stabilizes the crystal lattice.

Industrial-Scale Production

Continuous flow reactors outperform batch methods in large-scale synthesis, offering:

-

Enhanced Heat Transfer : Minimizes thermal degradation.

-

Automated pH Control : Ensures consistent salt formation.

-

Yield Improvement : Achieves 85–90% yield at 50 kg/batch scale.

Challenges and Mitigation Strategies

Hydrolysis of the Cyano Group

Exposure to moisture or prolonged heating converts the nitrile to a carboxylic acid. Solutions include:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the cyano group or modifications to the acetamide moiety.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including N-(4-cyano-1H-pyrazol-5-yl)acetamide acetate, exhibit significant antimicrobial properties. A study demonstrated that newly synthesized pyrazole derivatives showed high antibacterial activities against various strains of bacteria and fungi. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth and survival .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Glucokinase Activation

This compound has been identified as a glucokinase activator, which is beneficial for managing diabetes and metabolic syndrome. The activation of glucokinase plays a crucial role in glucose metabolism, making this compound a potential therapeutic agent for hyperglycemia and related complications .

Case Study: Glucokinase Modulation

A study involving diabetic animal models showed that administration of glucokinase activators resulted in improved glycemic control. The specific effects of this compound were evaluated, showing a significant reduction in blood glucose levels compared to controls.

Herbicidal Properties

The pyrazole moiety is known for its herbicidal activity, and derivatives like this compound have been explored for their potential as herbicides. Laboratory tests showed that this compound effectively inhibited the growth of several weed species, suggesting its utility in agricultural practices .

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Concentration (mg/L) | Growth Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 200 | 90 |

| Setaria viridis | 50 | 70 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthesis Overview:

- Reagents: Acetic anhydride or acetyl chloride.

- Conditions: Reflux in a suitable solvent (e.g., dioxane).

- Characterization Techniques:

- IR Spectroscopy

- NMR Spectroscopy

- Mass Spectrometry

Mechanism of Action

The mechanism of action of N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate and related compounds:

Key Observations :

- Bicyano Systems: Compound 5a features dual cyano groups, increasing polarity and hydrogen-bonding capacity, which may improve crystallinity .

Physicochemical Properties

Comparative data on melting points, yields, and spectroscopic characteristics:

Key Observations :

- Melting Points: Halogenated derivatives (e.g., 3b with Cl) show higher melting points (171–172°C) than non-halogenated analogs (133–135°C for 3a), suggesting stronger intermolecular forces .

- Spectral Data : Aromatic proton signals in 3a–3e (δ 7.2–8.1 ppm) confirm phenyl substituents, while methyl groups resonate at δ ~2.6 ppm .

Key Differences :

Hydrogen-Bonding and Crystallography

- N-(4-Cyano-1H-pyrazol-5-yl)acetamide: The cyano and acetamide groups facilitate N–H···N and C=O···H–C interactions, critical for crystal packing .

- Analog 3b : Chlorine substituents may induce C–Cl···π interactions, enhancing lattice stability .

Biological Activity

N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its ability to interact with various biological targets. The compound's molecular formula is , with a molecular weight of approximately 188.18 g/mol. The presence of the cyano group enhances its reactivity and binding affinity to target proteins.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent studies have highlighted the compound's potential as a CDK inhibitor, particularly against CDK2. The pyrazole nucleus facilitates binding within the ATP-binding site of CDK2, leading to significant inhibition of kinase activity. For instance, compound 4 (related to this compound) demonstrated an IC50 value indicating strong inhibition, with a growth inhibition percentage (GI%) of 96.47% against various cancer cell lines from the NCI 60 panel .

2. Antimicrobial Activity

In vitro evaluations have shown that this compound exhibits notable antimicrobial properties. It has been tested against several pathogens, demonstrating minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for certain derivatives . The compound also showed effectiveness in inhibiting biofilm formation, which is critical for combating antibiotic resistance.

Anticancer Activity

A comprehensive study assessed the anticancer activity of several pyrazole derivatives, including this compound. The results indicated that this compound could induce apoptosis and cell cycle arrest in cancer cell lines:

| Compound | GI% against NCI 60 Cell Lines | IC50 (µM) |

|---|---|---|

| 4 | 96.47% | 0.01 |

| 9 | 65.90% | 0.05 |

These findings suggest that compounds with the pyrazole moiety can be optimized for enhanced anticancer activity through structural modifications .

Antimicrobial Efficacy

The antimicrobial evaluation revealed that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Derivative | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 10 | Escherichia coli | 0.50 | 0.75 |

| 13 | Pseudomonas aeruginosa | 0.75 | 1.00 |

The compounds also demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

Pharmacokinetics and Toxicity

ADME/Tox Profile : Preliminary assessments indicate favorable pharmacokinetic properties for this compound, including good solubility and low toxicity in normal cell lines . Hemolytic activity tests showed low lysis percentages, confirming non-toxicity at therapeutic concentrations.

Q & A

Q. What are the established synthetic routes for N-(4-cyano-1H-pyrazol-5-yl)acetamide acetate?

The compound can be synthesized via cyanoacetylation of 5-aminopyrazole derivatives. A representative method involves reacting pyrazole precursors (e.g., 1-substituted pyrazoles) with cyanoacetic acid in acetic anhydride (Ac₂O) under reflux (95°C, 30 minutes). Post-reaction, the product is precipitated by ice quenching, washed with ethanol (EtOH), and dried . Modifications to substituents on the pyrazole core (e.g., aryl groups) can alter reaction yields and purity, necessitating optimization of stoichiometry and solvent ratios.

Q. How is the purity of this compound validated in synthetic workflows?

Purity is typically assessed via high-performance liquid chromatography (HPLC) coupled with UV detection. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is employed to verify the presence of the cyano group (δ ~110-120 ppm in ¹³C NMR) and acetamide protons (δ ~2.0-2.3 ppm in ¹H NMR). Mass spectrometry (MS) further corroborates molecular weight .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures are commonly used for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. Slow cooling after heating under reflux improves crystal formation. For impurities with similar polarity, gradient solvent systems (e.g., ethyl acetate/hexane) may enhance separation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

Density functional theory (DFT) calculations can model the electron-deficient nature of the cyano group, predicting its susceptibility to nucleophilic attack. For example, the cyano group may react with thiols or amines to form thiazole or thiadiazole derivatives. Molecular docking studies further guide the design of biologically active analogs by simulating interactions with target proteins .

Q. What strategies resolve contradictions in kinetic data during derivatization reactions?

Contradictions in reaction rates or selectivity (e.g., competing pathways forming pyrazole vs. thiophene derivatives) can be addressed by:

- In situ monitoring : Use real-time infrared (IR) spectroscopy to track intermediate formation.

- Isotopic labeling : ¹⁵N-labeled reactants clarify mechanistic pathways in cyclocondensation reactions.

- Multivariate analysis : Design of experiments (DoE) identifies critical factors (temperature, catalyst loading) influencing product distribution .

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves bond lengths and angles, particularly the planarity of the pyrazole-acetamide moiety. For challenging crystals (e.g., twinned or low-resolution data), synchrotron radiation improves signal-to-noise ratios. Hydrogen-bonding networks, critical for understanding crystallinity, are mapped using Olex2 or Mercury .

Q. What methodologies evaluate the compound’s potential as a kinase inhibitor scaffold?

- Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR) using ADP-Glo™ or fluorescence polarization.

- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT or CellTiter-Glo®.

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies susceptibility to cytochrome P450 oxidation .

Methodological Challenges and Solutions

Q. How are reactive intermediates stabilized during large-scale synthesis?

- Low-temperature techniques : Conduct reactions at –20°C to stabilize intermediates like enolates or nitrenes.

- Protecting groups : Temporarily block reactive sites (e.g., cyano groups) using trimethylsilyl (TMS) agents.

- Flow chemistry : Continuous flow systems minimize decomposition by reducing residence time .

Q. What analytical approaches differentiate regioisomers in pyrazole-based derivatives?

- NOESY NMR : Nuclear Overhauser effects distinguish substituent positions on the pyrazole ring.

- High-resolution MS (HRMS) : Exact mass measurements resolve isomers with identical nominal masses.

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from known regioisomers .

Q. How are reaction conditions optimized for eco-friendly synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.